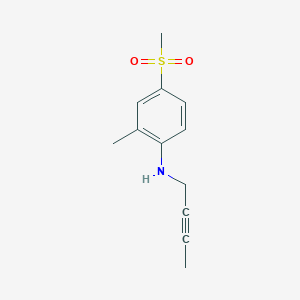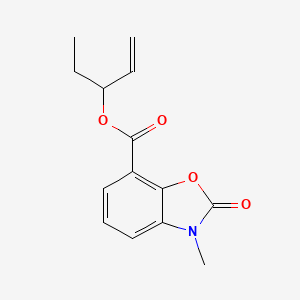
N-but-2-ynyl-2-methyl-4-methylsulfonylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-but-2-ynyl-2-methyl-4-methylsulfonylaniline, also known as NSC-743380, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the aniline family and has a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-but-2-ynyl-2-methyl-4-methylsulfonylaniline is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in tumor growth and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Additionally, N-but-2-ynyl-2-methyl-4-methylsulfonylaniline has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-but-2-ynyl-2-methyl-4-methylsulfonylaniline has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it induces apoptosis (programmed cell death) in cancer cells, inhibits cell proliferation, and causes cell cycle arrest. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-but-2-ynyl-2-methyl-4-methylsulfonylaniline is its high purity, which makes it suitable for use in laboratory experiments. Additionally, it has been shown to have a low toxicity profile, making it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-but-2-ynyl-2-methyl-4-methylsulfonylaniline. One area of interest is its potential as a therapeutic agent for cancer and viral infections. Further studies are needed to determine its efficacy in vivo and its potential side effects. Additionally, research is needed to further elucidate its mechanism of action and identify potential targets for drug development. Finally, studies are needed to optimize the synthesis of N-but-2-ynyl-2-methyl-4-methylsulfonylaniline and develop more efficient methods for its production.
Synthesemethoden
The synthesis of N-but-2-ynyl-2-methyl-4-methylsulfonylaniline involves the reaction of 4-chloro-2-methylsulfonylaniline with but-2-yn-1-ol in the presence of a base. The reaction yields N-but-2-ynyl-2-methyl-4-methylsulfonylaniline as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-but-2-ynyl-2-methyl-4-methylsulfonylaniline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. In vitro studies have demonstrated that N-but-2-ynyl-2-methyl-4-methylsulfonylaniline is effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to inhibit the replication of viruses such as hepatitis B and C.
Eigenschaften
IUPAC Name |
N-but-2-ynyl-2-methyl-4-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-4-5-8-13-12-7-6-11(9-10(12)2)16(3,14)15/h6-7,9,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLQQWVWWAMFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC1=C(C=C(C=C1)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-but-2-ynyl-2-methyl-4-methylsulfonylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-3-phenylbutan-1-one;hydrochloride](/img/structure/B7632337.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)

![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)
![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)

![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)

![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)